8-Hydrazinylquinoline hydrate hydrochloride
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Overview
Description
8-Hydrazinylquinoline hydrate hydrochloride is an organic compound with the molecular formula C9H9N3·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinylquinoline hydrate hydrochloride typically involves the reaction of 8-bromoquinoline with hydrazine hydrate. The reaction is carried out in an inert atmosphere using toluene as a solvent at a temperature of around 90°C for 19 hours . Another method involves the reaction of 8-hydrazinylquinoline with hydrochloric acid to form its hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Hydrazinylquinoline hydrate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Hydrazinylquinoline hydrate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydrazinylquinoline hydrate hydrochloride involves its ability to form complexes with metal ions. The close proximity of the hydrazinyl group to the quinoline ring allows it to act as a bidentate ligand, forming stable complexes with metal ions such as copper, zinc, and iron . These metal complexes can interact with biological molecules, leading to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
6-Chloro-4-hydrazinylquinoline hydrochloride: Similar in structure but with a chlorine substituent, which can alter its chemical properties.
5,7-Dichloro-4-hydrazinylquinoline hydrochloride: Contains two chlorine substituents, providing different reactivity and biological activity.
Uniqueness: 8-Hydrazinylquinoline hydrate hydrochloride is unique due to its specific hydrazinyl group, which allows it to form stable metal complexes. This property makes it particularly useful in coordination chemistry and enhances its potential biological activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H12ClN3O |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
quinolin-8-ylhydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;/h1-6,12H,10H2;1H;1H2 |
InChI Key |
NNSKDKKVVDMLHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CC=C2.O.Cl |
Origin of Product |
United States |
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